molecular formula C31H27N7O6S B12376885 SARS-CoV-2 nsp14-IN-4

SARS-CoV-2 nsp14-IN-4

Cat. No.: B12376885
M. Wt: 625.7 g/mol
InChI Key: SMKNTXBNSBSLMX-YHGPTGPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2 nsp14-IN-4 is a compound that targets the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in viral RNA replication and transcription, making it a significant target for antiviral drug development. The compound this compound is designed to inhibit the activity of nsp14, thereby interfering with the virus’s ability to replicate and spread .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 nsp14-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:

    Preparation of intermediates: This step involves the synthesis of key intermediate compounds that will be used in the final steps of the synthesis.

    Coupling reactions: The intermediates are then coupled under specific conditions to form the final compound.

    Purification: The final compound is purified using techniques such as chromatography to ensure its purity and efficacy.

Industrial Production Methods

Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 nsp14-IN-4 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.

    Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

SARS-CoV-2 nsp14-IN-4 has several scientific research applications, including:

    Chemistry: The compound is used in studies to understand the chemical properties and reactivity of nsp14 inhibitors.

    Biology: It is used to study the biological effects of nsp14 inhibition on viral replication and transcription.

    Medicine: The compound is being investigated as a potential antiviral drug for the treatment of COVID-19.

    Industry: This compound is used in the development of antiviral therapies and diagnostic tools.

Mechanism of Action

SARS-CoV-2 nsp14-IN-4 exerts its effects by inhibiting the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. Nsp14 has two main functions: exonuclease activity, which is involved in RNA proofreading, and methyltransferase activity, which is involved in RNA capping. By inhibiting nsp14, this compound interferes with the virus’s ability to replicate its RNA and evade the host’s immune system. This inhibition ultimately reduces the viral load and helps in controlling the infection .

Comparison with Similar Compounds

SARS-CoV-2 nsp14-IN-4 is unique compared to other similar compounds due to its specific targeting of nsp14. Similar compounds include:

This compound stands out due to its balanced inhibition of both exonuclease and methyltransferase activities, making it a promising candidate for antiviral therapy.

Properties

Molecular Formula

C31H27N7O6S

Molecular Weight

625.7 g/mol

IUPAC Name

N-[[(2R,4S,5R)-5-[4-amino-5-(2-quinolin-3-ylethynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl]-3-cyano-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C31H27N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25,27-28,31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,27?,28+,31-/m1/s1

InChI Key

SMKNTXBNSBSLMX-YHGPTGPHSA-N

Isomeric SMILES

CN(C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N

Canonical SMILES

CN(CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.